molecular formula C₂₃H₂₀D₄BrO₂P B1148181 (4-Carboxybutyl-d4)triphenylphosphonium Bromide CAS No. 42932-63-8

(4-Carboxybutyl-d4)triphenylphosphonium Bromide

Cat. No. B1148181
CAS RN: 42932-63-8
M. Wt: 447.34
InChI Key:
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of triphenylphosphine with 5-bromovaleric acid in acetonitrile. The process results in the formation of (4-Carboxybutyl-d4)triphenylphosphonium Bromide, with its structure being confirmed through IR and 1HNMR techniques (Li Fang-shi, 2008).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triphenylphosphonium cation. The structure of similar compounds has been determined using X-ray crystallography, revealing a slightly irregular tetrahedral geometry around the phosphorus atom (H. Vogt, D. Wulff-molder, M. Meisel, 1996).

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis Utilization : This compound is used in the synthesis of stereo selectivity drugs, demonstrating its significance in the creation of complex pharmaceuticals (Li Fang-shi, 2008).

  • Leukotriene Receptor Antagonists : It is instrumental in synthesizing leukotriene D4/E4 receptor antagonist LY171883, showcasing its role in creating compounds that have potential medical applications (D. M. Gapinski et al., 1988).

  • Indoles Synthesis : The compound aids in synthesizing 2-substituted indoles, important intermediates in pharmaceuticals and other organic compounds (G. Kraus & Haitao Guo, 2008).

Biomedical Research

  • Mitochondria-Targeted Dendrimer : It is used in surface conjugation to target poly(amidoamine) dendrimers to mitochondria, highlighting its potential in targeted drug delivery (S. Biswas et al., 2012).

  • Metabolism Studies : This compound is used in synthesizing isotopically labeled fatty acids for metabolism studies, indicating its utility in biological research (H. Rakoff & E. Emken, 1978).

Cellular Imaging

  • Calcium Ion Imaging : The compound is incorporated into nanospheres for simultaneous imaging of calcium ion in mitochondria and lysosomes, demonstrating its use in advanced imaging techniques (Shuai Zhou et al., 2018).

Miscellaneous Applications

  • Halogen-Carrier in Bromination : It serves as a halogen-carrier in the bromination of organic compounds, showing its utility in chemical synthesis (M. Hassanein et al., 1989).

  • Photoredox-Catalyzed Bromodifluoromethylation : Used in photoredox conditions for bromodifluoromethylation of alkenes, further showcasing its versatility in organic synthesis (Qing-Yu Lin et al., 2016).

Future Directions

The compound has potential applications in cancer research, cardiovascular system research, lipid biochemistry, and endocrinology & metabolism . It can be used as an internal standard for the quantification of (4-carboxybutyl)triphenylphosphonium by GC- or LC-MS . It’s also been used to enhance mitochondrial localization of albumin nanoparticles loaded with the anticancer agent docetaxel .

properties

IUPAC Name

(4-carboxy-2,2,3,3-tetradeuteriobutyl)-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23O2P.BrH/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/i10D2,11D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOSJPZSZWUDSK-DEHBLRELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Carboxybutyl-2,2,3,3-D4)triphenylphosphonium bromide

CAS RN

42932-63-8
Record name Phosphonium, (4-carboxybutyl-2,2,3,3-d4)triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42932-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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